![molecular formula C21H22ClN3O3 B2475397 N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574622-11-9](/img/structure/B2475397.png)

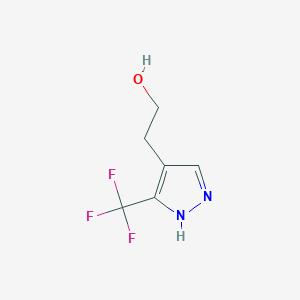

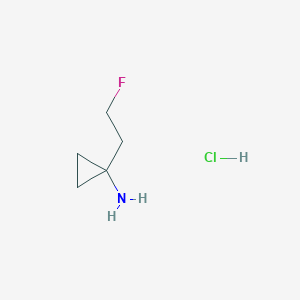

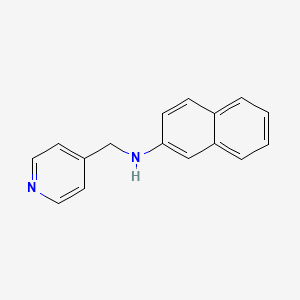

N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a complex organic compound. It is a derivative of quinazoline, a class of compounds that have received significant attention due to their wide range of biopharmaceutical activities .

Synthesis Analysis

The synthesis of quinazoline derivatives like this compound often involves reactions of anthranilic acid with formamide, known as the Niementowski reaction . Other methods include the reaction of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis

The molecular structure of this compound is based on the quinazoline scaffold, which is a double-ring heterocyclic system with two nitrogen atoms in the six-membered aromatic ring fused to a benzene ring .Chemical Reactions Analysis

Quinazoline derivatives are known for their reactivity as intermediates in the synthesis of other quinazoline analogues and their ring-expanded derivatives . The electron-withdrawing group at the N-3 aryl group can influence the activity of the compound .Applications De Recherche Scientifique

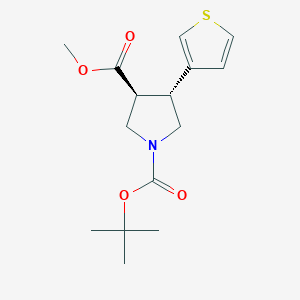

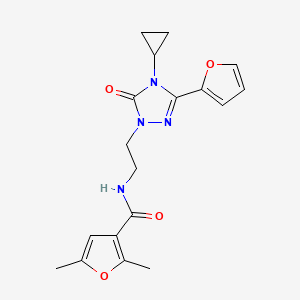

Pyrido[2,1-b]quinazolinecarboxamide Derivatives as Platelet Activating Factor Antagonists

A series of N-[(heteroaryl)alkyl]pyrido[2,1-b]quinazolines have been evaluated for their potential to inhibit the binding of platelet activating factor (PAF) to its receptor on dog platelets. These compounds were found to be potent PAF antagonists, with significant oral activity in preventing transient PAF-induced thrombocytopenia and blood pressure decreases in guinea pigs. The study highlights the prototype of a new class of orally active PAF antagonists, which could have implications for the treatment of diseases mediated by PAF, such as asthma and allergies J. Tilley et al., 1988.

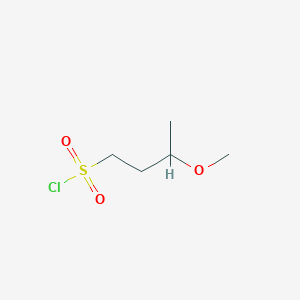

High-Performance Liquid Chromatographic Analysis for Antiallergenic Agents

A high-performance liquid chromatographic (HPLC) assay was developed for the determination of an antiallergenic compound and its major metabolite in plasma. This method provides a rapid, sensitive, and selective approach for quantifying these compounds, which could be useful for monitoring plasma concentrations in pharmacokinetic studies and for optimizing dosing regimens in clinical trials involving antiallergenic therapies N. Strojny et al., 1984.

Spiro(benzo[h]quinazoline) Derivatives Synthesis

The synthesis of spiro(benzo[h]quinazoline) derivatives was accomplished through reactions involving amino esters and isothiocyanates, among other reagents. These derivatives could potentially have applications in the development of new pharmaceuticals, given the unique structural properties of spiro compounds, which often confer novel biological activities A. Markosyan et al., 1996.

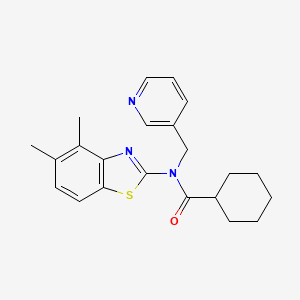

Orally Active Antiallergy Agents

Research on N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides showed their effectiveness in antagonizing slow-reacting substance of anaphylaxis (SRS-A) induced contractions and inhibiting thromboxane synthase in vitro. These compounds demonstrated oral activity in inhibiting LTE4-induced bronchoconstriction and skin wheal formation, suggesting their potential as treatments for asthma and allergies J. Tilley et al., 1987.

Orientations Futures

Propriétés

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3/c1-24-17-11-13(20(26)23-14-7-9-18(28-2)16(22)12-14)6-8-15(17)21(27)25-10-4-3-5-19(24)25/h6-9,11-12,19H,3-5,10H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZRGYCQCWPQLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2475315.png)

![4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide](/img/structure/B2475319.png)

![3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2475331.png)

![5-Amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2475332.png)